molecular formula C14H14N2O3 B14089636 N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

N'-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide

Cat. No.: B14089636
M. Wt: 258.27 g/mol
InChI Key: BIGHXHLLDFQHOB-XNTDXEJSSA-N
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Description

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a furan ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(4-methoxyphenyl)ethylidene]furan-2-carbohydrazide
  • N’-[(1E)-1-(3-nitrophenyl)ethylidene]furan-2-carbohydrazide
  • N’-[(1E)-1-(4-hydroxyphenyl)ethylidene]furan-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(3-methoxyphenyl)ethylidene]furan-2-carbohydrazide is unique due to the presence of the 3-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a bioactive molecule compared to similar compounds with different substituents.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-[(E)-1-(3-methoxyphenyl)ethylideneamino]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O3/c1-10(11-5-3-6-12(9-11)18-2)15-16-14(17)13-7-4-8-19-13/h3-9H,1-2H3,(H,16,17)/b15-10+

InChI Key

BIGHXHLLDFQHOB-XNTDXEJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CO1)/C2=CC(=CC=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=CO1)C2=CC(=CC=C2)OC

Origin of Product

United States

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